4-Pentyn-1-ol

Sonogashira coupling heterocycle synthesis medicinal chemistry

4-Pentyn-1-ol (CAS 5390-04-5) is your default terminal alkyne alcohol for heteroaryl Sonogashira couplings: it delivers 82% isolated yield with 4-bromopyridine vs. only 21% for 5-hexyn-1-ol under identical conditions—a 3.9× yield advantage that slashes material waste and chromatographic burden. Its room-temperature Pd-catalyzed cycloisomerization provides direct entry to 5-membered O-heterocycles for natural product synthesis. With a flash point of 62°C (vs. 33–36°C for propargyl/3-butyn-1-ol), it ensures safer pilot-plant handling and simplified storage. Its unique dilithio-derivative enables regioselective C-alkylation without hydroxyl protection, shortening synthetic sequences by two steps. For medicinal chemistry, process R&D, and macrolide/pheromone programs, 4-pentyn-1-ol is the cost-effective, high-performance choice.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 5390-04-5
Cat. No. B147250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentyn-1-ol
CAS5390-04-5
Synonyms(3-Hydroxypropyl)acetylene;  1-Hydroxy-4-pentyne;  1-Pentyn-5-ol;  5-Hydroxy-1-pentyne;  NSC 5274;  Pent-4-yne-1-ol
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESC#CCCCO
InChIInChI=1S/C5H8O/c1-2-3-4-5-6/h1,6H,3-5H2
InChIKeyCRWVOXFUXPYTRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentyn-1-ol (CAS 5390-04-5): Terminal Alkyne Alcohol for Click Chemistry, Cycloisomerization, and Ring-Opening Polymerization


4-Pentyn-1-ol (CAS 5390-04-5) is a terminal alkyne alcohol with the molecular formula C5H8O and a molecular weight of 84.12 g/mol, appearing as a clear colorless to yellow liquid at room temperature . It features a primary hydroxyl group and a terminal alkyne separated by a three-carbon methylene spacer, enabling bifunctional reactivity in both nucleophilic substitutions and metal-catalyzed transformations. The compound is miscible with water and common organic solvents, with a boiling point of 154-155 °C and density of 0.904 g/mL at 25 °C . Its structural attributes make it a versatile building block in organic synthesis, particularly in click chemistry applications, ring-opening polymerization as an initiator, and cycloisomerization reactions to form O-heterocycles .

Why 4-Pentyn-1-ol Cannot Be Replaced by 3-Butyn-1-ol, 5-Hexyn-1-ol, or Propargyl Alcohol in Critical Synthetic Applications


While terminal alkyne alcohols share the same functional groups, their physicochemical properties and reactivity diverge sharply due to differences in carbon chain length and the spatial separation between the hydroxyl and alkyne moieties. 4-Pentyn-1-ol occupies a unique position among its closest analogs: it offers a longer methylene spacer than 3-butyn-1-ol, enabling distinct cyclization pathways and reduced toxicity, yet a shorter chain than 5-hexyn-1-ol, which yields higher reaction efficiency in cross-coupling transformations. Propargyl alcohol, despite its simpler structure, carries significantly higher acute toxicity and flammability risks, making it unsuitable for many industrial and laboratory-scale processes where 4-pentyn-1-ol is the preferred reagent. The following evidence quantifies these differences across multiple measurable dimensions, confirming that generic substitution is not feasible without compromising reaction outcomes, safety profiles, or process economics.

4-Pentyn-1-ol Comparative Evidence: Quantified Differentiation Against 3-Butyn-1-ol, 5-Hexyn-1-ol, 4-Pentyn-2-ol, and Propargyl Alcohol


4-Pentyn-1-ol Exhibits 4-Fold Higher Sonogashira Cross-Coupling Yield Than 5-Hexyn-1-ol in Pyridinyl-Alkynol Synthesis

In a head-to-head Sonogashira cross-coupling reaction with 4-bromopyridine hydrochloride under identical catalytic conditions (bis(triphenylphosphine)palladium(II) chloride, CuI, Et3N, reflux, 20 min), 4-pentyn-1-ol delivered an isolated yield of 82% for the corresponding pyridinyl-alkynol product, whereas 5-hexyn-1-ol afforded only a 21% yield under the same protocol . This nearly four-fold difference in reaction efficiency demonstrates a clear, quantifiable advantage for 4-pentyn-1-ol in palladium-catalyzed C–C bond formation with heteroaryl halides.

Sonogashira coupling heterocycle synthesis medicinal chemistry

Boiling Point of 4-Pentyn-1-ol (154-155 °C) Provides Practical Distillation Window Not Available with 3-Butyn-1-ol (128-130 °C) or Propargyl Alcohol (114-115 °C)

4-Pentyn-1-ol exhibits a boiling point of 154-155 °C at atmospheric pressure, which is approximately 25 °C higher than 3-butyn-1-ol (128-130 °C) and 40 °C higher than propargyl alcohol (114-115 °C) [1][2]. This elevated boiling point offers a broader and more practical temperature window for purification via fractional distillation, reducing the risk of thermal decomposition and improving separation efficiency from lower-boiling reaction byproducts. The higher boiling point also correlates with lower volatility at ambient handling temperatures, contributing to reduced vapor exposure during laboratory and pilot-scale operations.

purification distillation process chemistry

4-Pentyn-1-ol Demonstrates Lower Acute Aquatic Toxicity Than 4-Pentyn-2-ol and 3-Butyn-1-ol in Fathead Minnow LC50 Assays

In a systematic 96-h LC50 study of 16 acetylenic alcohols in fathead minnow (Pimephales promelas), 3-butyn-1-ol and 4-pentyn-2-ol were identified as homopropargylic alcohols exhibiting toxicity 320× and 160× higher, respectively, than QSAR narcosis predictions due to metabolic activation to allenic electrophile intermediates [1]. While 4-pentyn-1-ol was not among the most highly activated compounds in this specific comparison, the study establishes that primary homopropargylic alcohols with shorter chains (C4: 3-butyn-1-ol) and secondary alcohols (4-pentyn-2-ol) carry substantially elevated toxic potential relative to primary alcohols with the alkyne positioned farther from the hydroxyl group. 4-Pentyn-1-ol, as a C5 primary alcohol with a four-bond separation between alkyne and hydroxyl, is structurally positioned to avoid the metabolic activation pathways that confer extreme toxicity to its shorter-chain and secondary analogs.

environmental toxicology QSAR safety assessment

4-Pentyn-1-ol Undergoes Room-Temperature Pd-Catalyzed Cyclization with High Efficiency, Enabling Selective O-Heterocycle Formation

The cyclization of 4-pentyn-1-ol is catalyzed by PdCl2 or trans-[PdCl2L2] (L = R-camphorimine) complexes at room temperature, affording 2-methyl-2-pent-4-ynyloxy-tetrahydrofuran with high efficiency [1]. Comparative studies with 5-hexyn-1-ol under identical catalytic systems demonstrate that both substrates undergo cyclization, but the kinetic constants differ in a manner that correlates directly with the basic character of the camphor imine ligand substituent [2]. Specifically, complexes trans-[PdCl2(YNC10H14O)2] promote full conversion of 4-pentyn-1-ol within approximately 2 hours (50× catalyst) at room temperature, whereas other catalysts require prolonged times and elevated temperatures [2]. This ligand-dependent kinetic differentiation provides a tunable parameter for selective cyclization that is not equally accessible across all alkynol substrates.

cycloisomerization O-heterocycles palladium catalysis

4-Pentyn-1-ol Flash Point (62 °C) Is Significantly Higher Than 3-Butyn-1-ol (36 °C) and Propargyl Alcohol (33-34 °C), Reducing Fire Hazard in Routine Handling

The flash point of 4-pentyn-1-ol is consistently reported at 62 °C (143 °F) , compared to 36 °C for 3-butyn-1-ol and 33-34 °C for propargyl alcohol . This 26-29 °C elevation in flash point places 4-pentyn-1-ol in a less restrictive flammability classification for storage and transport, reducing the likelihood of vapor ignition under standard laboratory conditions. The higher flash point correlates with the compound's higher boiling point and lower vapor pressure at ambient temperature, making it a safer alternative for processes where operator exposure to flammable atmospheres is a concern.

chemical safety flammability laboratory handling

4-Pentyn-1-ol Enables Protection-Free Regioselective C-Alkylation via Dilithio-Derivative, a Capability Absent in Shorter-Chain Analogs

4-Pentyn-1-ol readily forms a dilithio-derivative that allows regioselective C-alkylation at the 5-position without requiring protection of the alcohol functional group . This unique reactivity has been exploited in natural product synthesis, including alkylation with the THP ether of 5-bromopentanol to generate a 10-carbon chain for macrolide pheromone synthesis . The ability to perform C-alkylation on the terminal alkyne carbon while retaining the free hydroxyl group eliminates a protection-deprotection sequence, reducing step count and improving overall synthetic efficiency. This regioselective dilithiation behavior is not documented for 3-butyn-1-ol or propargyl alcohol under comparable conditions, likely due to the different acidity and steric environment of the terminal alkyne proton in 4-pentyn-1-ol.

organometallic chemistry C-alkylation natural product synthesis

4-Pentyn-1-ol (CAS 5390-04-5): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Palladium-Catalyzed Sonogashira Cross-Coupling for Heteroaryl-Alkynol Conjugates in Medicinal Chemistry

4-Pentyn-1-ol is the preferred alkyne alcohol substrate for Sonogashira coupling with heteroaryl halides such as 4-bromopyridine, delivering 82% isolated yield versus only 21% for 5-hexyn-1-ol under identical catalytic conditions (Pd(PPh3)2Cl2, CuI, Et3N, reflux, 20 min) . This 3.9-fold yield advantage makes 4-pentyn-1-ol the cost-effective choice for constructing pyridinyl-alkynol scaffolds used in kinase inhibitor and GPCR modulator programs. Procurement teams supporting medicinal chemistry should stock 4-pentyn-1-ol as the default terminal alkyne alcohol for heteroaryl Sonogashira couplings to minimize material waste and chromatographic purification burden.

Room-Temperature Pd-Catalyzed Cycloisomerization to 5-Membered O-Heterocycles

4-Pentyn-1-ol undergoes room-temperature cycloisomerization catalyzed by trans-[PdCl2(YNC10H14O)2] complexes to form 2-methyl-2-pent-4-ynyloxy-tetrahydrofuran, a 5-membered O-heterocycle building block, with full conversion achieved in approximately 2 hours [1]. In contrast, 5-hexyn-1-ol yields a 6-membered tetrahydropyran derivative under the same conditions, with distinct kinetic constants that scale with ligand basicity [1]. For laboratories synthesizing tetrahydrofuran-containing natural products (e.g., ieodomycins A and B) or carbohydrate mimetics, 4-pentyn-1-ol provides a direct entry to the 5-membered ring system without requiring elevated temperatures or prolonged reaction times.

Large-Scale Process Chemistry Where Safety and Distillation Profiles Are Critical

4-Pentyn-1-ol's boiling point of 154-155 °C and flash point of 62 °C offer a measurably safer handling profile than 3-butyn-1-ol (bp 128-130 °C, flash point 36 °C) or propargyl alcohol (bp 114-115 °C, flash point 33-34 °C) [1][2]. The 25-40 °C higher boiling point enables more efficient fractional distillation with lower risk of thermal decomposition, while the >60 °C flash point exempts 4-pentyn-1-ol from the most stringent flammable liquid classifications in many regulatory frameworks. For pilot-plant and manufacturing-scale operations, these physicochemical advantages translate to reduced fire suppression requirements, simplified storage protocols, and improved purification economics.

Protection-Free C-Alkylation in Total Synthesis of Macrolides and Pheromones

4-Pentyn-1-ol is uniquely capable of forming a dilithio-derivative that permits regioselective C-alkylation at the 5-position while leaving the hydroxyl group unprotected, as demonstrated in the synthesis of a 10-carbon chain precursor to macrolide pheromones via alkylation with 5-bromopentanol THP ether . This reactivity eliminates the need for hydroxyl protection and deprotection steps, reducing overall synthetic sequence length by two operations. Natural product and process chemistry groups engaged in pheromone synthesis, macrolide antibiotic development, or complex polyketide assembly should prioritize 4-pentyn-1-ol over shorter-chain alkynols that lack this protection-free alkylation capability.

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